

An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-isoleucine methyl ester*

Cat. No.: *B558291*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-L-isoleucine methyl ester**, a pivotal amino acid derivative in the fields of peptide synthesis and pharmaceutical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key procedural workflows.

Core Properties of Boc-L-isoleucine Methyl Ester

Boc-L-isoleucine methyl ester is an N-terminally protected form of L-isoleucine, where the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions at the amino terminus during peptide bond formation. The methyl ester protects the C-terminus. This dual protection makes it a valuable building block in synthetic chemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Boc-L-isoleucine methyl ester**.

Property	Value	Source(s)
Molecular Weight	245.32 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₂₃ NO ₄	[1][2]
CAS Number	17901-01-8	[1][2]
Appearance	Colorless liquid	[2]
Purity	≥ 99% (HPLC)	[2]
Optical Rotation	[\alpha] = -15 ± 2° (c=1 in MeOH)	[2]
Density (Predicted)	1.008 ± 0.06 g/cm ³	[3]
Boiling Point (Predicted)	322.5 ± 25.0 °C	[3]
Storage Conditions	2-8°C	[3]

Synthesis of Boc-L-isoleucine Methyl Ester

The synthesis of **Boc-L-isoleucine methyl ester** is typically achieved through the Boc protection of L-isoleucine methyl ester. The following workflow and protocol detail this process.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **Boc-L-isoleucine methyl ester**.

Experimental Protocol: Synthesis

This protocol details the synthesis of **Boc-L-isoleucine methyl ester** from L-isoleucine methyl ester hydrochloride.

Materials:

- L-isoleucine methyl ester hydrochloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Water (H₂O)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Magnesium sulfate (MgSO₄)

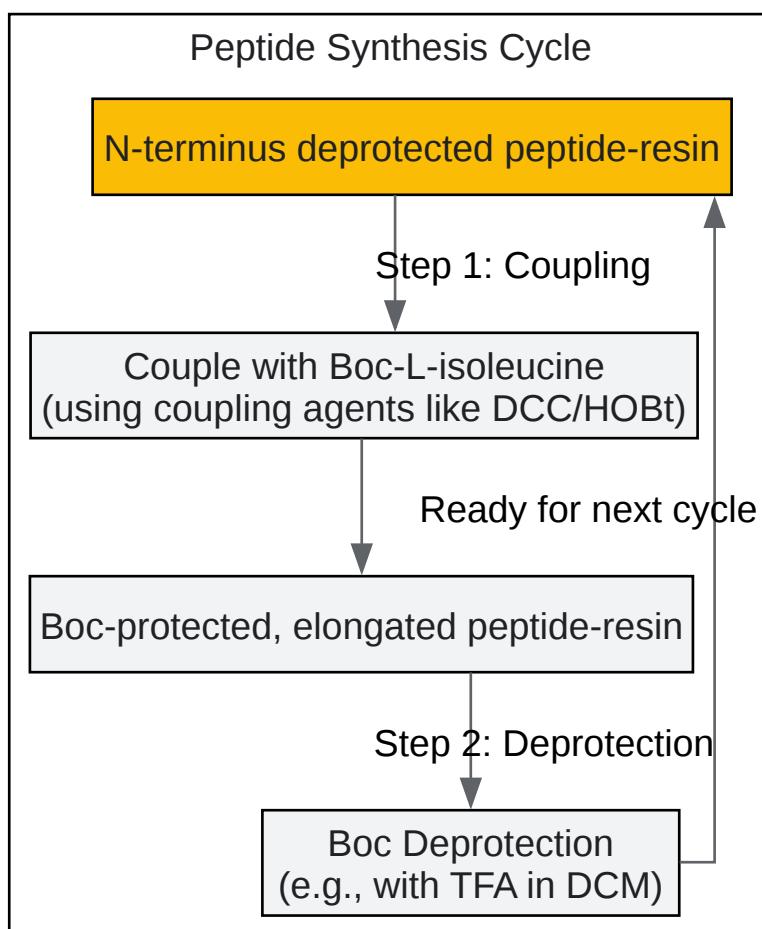
Procedure:

- Prepare a mixture of L-isoleucine methyl ester (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.
- Cool the mixture to 0°C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise to the cooled mixture.
- After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.

Application in Peptide Synthesis

Boc-L-isoleucine methyl ester is a key reagent in both solid-phase and solution-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

Logical Relationship: Peptide Coupling and Deprotection Cycle



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Caption: The cycle of coupling and deprotection in peptide synthesis.

Experimental Protocol: Peptide Coupling

This protocol describes a general procedure for coupling Boc-L-isoleucine to a free amine in solution-phase synthesis, for instance, L-Alanine methyl ester.

Materials:

- Boc-L-isoleucine
- L-Alanine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Ethyl Acetate (EtOAc)
- 1 M HCl, 5% NaHCO₃ solution, Brine

Procedure:

- Dissolve Boc-L-isoleucine (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DCM.
- In a separate flask, prepare the free base of L-Alanine methyl ester by treating the hydrochloride salt with DIPEA (1.1 equivalents) in DCM.
- Cool the Boc-L-isoleucine solution to 0°C and slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.[4]
- Stir this activation mixture at 0°C for 30 minutes.[4]
- Add the prepared L-Alanine methyl ester free base solution to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[4]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure dipeptide.

Experimental Protocol: N-terminal Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group from a peptide synthesized on a solid support (SPPS).

Materials:

- Boc-protected peptide-resin
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)

Procedure:

- Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[5]
- Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin).[5]
- Shake the mixture for 20-30 minutes at room temperature.[5][6]
- Washing: Drain the deprotection solution.
- Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[5]

- Wash the resin three times with DCM to remove excess DIPEA.[\[5\]](#)
- The resin is now ready for the next amino acid coupling step.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558291#molecular-weight-of-boc-l-isoleucine-methyl-ester\]](https://www.benchchem.com/product/b558291#molecular-weight-of-boc-l-isoleucine-methyl-ester)

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